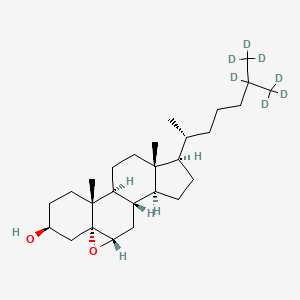

5alpha,6alpha-Epoxycholestanol-d7

Description

Significance of Deuterated Standards in Quantitative Biochemical Analysis

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are particularly valuable in quantitative mass spectrometry-based analysis. When a known amount of a deuterated standard is added to a sample, it behaves almost identically to its non-deuterated (endogenous) counterpart during extraction, chromatography, and ionization. This co-elution allows for the correction of any sample loss or variation in instrument response, leading to highly accurate quantification of the target analyte. The use of deuterated internal standards is an essential component of robust high-throughput bioanalytical methods. uio.no

The key advantages of using deuterated standards in quantitative biochemical analysis include:

Enhanced Accuracy and Precision: By normalizing the signal of the analyte to the signal of the deuterated internal standard, variations in sample preparation and instrument performance are minimized.

Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the target analyte in the mass spectrometer. Since the deuterated standard is affected by the matrix in the same way as the analyte, its use corrects for these effects.

Improved Method Robustness: The inclusion of a deuterated internal standard makes the analytical method more reliable and less susceptible to day-to-day variations.

Overview of Oxysterol Biochemistry and Their Research Importance

Oxysterols are oxidized derivatives of cholesterol that are formed either through enzymatic reactions or by auto-oxidation. avantiresearch.com Once considered mere intermediates in the synthesis of bile acids and steroid hormones, oxysterols are now recognized as important signaling molecules with a wide range of biological activities. avantiresearch.com They play crucial roles in cholesterol homeostasis, inflammation, apoptosis (programmed cell death), and the regulation of gene expression through their interaction with nuclear receptors like the Liver X Receptor (LXR). uio.noavantiresearch.com

The study of oxysterols is of significant research interest due to their association with various physiological and pathological processes. Altered levels of specific oxysterols have been implicated in a number of diseases, including:

Atherosclerosis nih.gov

Neurodegenerative diseases

Cancer nih.gov

Non-alcoholic fatty liver disease (NAFLD)

Accurate measurement of oxysterols in biological samples is therefore critical for understanding their role in disease and for the potential development of new diagnostic markers and therapeutic strategies.

Role of 5alpha,6alpha-Epoxycholestanol-d7 as a Benchmark Deuterated Sterol Analog

Within the complex landscape of oxysterol analysis, this compound serves as a benchmark deuterated internal standard. Its non-deuterated counterpart, 5α,6α-epoxycholestanol, is a naturally occurring metabolite of cholesterol. avantiresearch.com The deuterated form, this compound, provides the necessary characteristics for a reliable internal standard in quantitative mass spectrometry.

This deuterated analog has been utilized as an internal standard in various research applications, including the analysis of samples from heart mitochondria and plasma using isotope dilution-mass spectrometry. uio.no Its application is particularly noted in studies investigating the metabolic fate of oxysterols and their involvement in diseases like cancer. nih.gov The use of deuterated standards like this compound is considered an absolute requirement for the accurate quantification of their corresponding endogenous oxysterols. nih.gov

Chemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 5alpha,6alpha-Epoxycholestanol |

| Molecular Formula | C27H39D7O2 | C27H46O2 |

| Formula Weight | 409.70 | 402.65 |

| Purity | >99% | >99% (TLC) |

| Storage Temperature | -20°C | -20°C |

| Physical Form | Powder | Powder |

| CAS Number | 127685-38-5 | 1250-95-9 |

Data sourced from commercial suppliers.

The stability and high purity of commercially available this compound, combined with its chemical similarity to the endogenous analyte, make it an exemplary internal standard for rigorous quantitative studies in the field of sterol research.

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

409.7 g/mol |

IUPAC Name |

(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1/i1D3,2D3,17D |

InChI Key |

PRYIJAGAEJZDBO-BXAOGQKHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing 5alpha,6alpha Epoxycholestanol D7

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of compounds in complex matrices. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte.

Accurate methods based on isotope dilution-mass spectrometry have been developed for the assay of free cholesterol-5,6-epoxide (the sum of 5alpha,6alpha- and 5beta,6beta-epimers) in human serum. nih.gov The use of a stable isotope-labeled internal standard, such as 5alpha,6alpha-Epoxycholestanol-d7, is a cornerstone of this approach. sigmaaldrich.commedchemexpress.com

Methodological Precision and Accuracy Enhancement through Deuteration

The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of quantification. nih.gov Because the deuterated standard has a higher molecular weight than the native compound, it can be distinguished by the mass spectrometer. However, its chemical behavior during sample preparation and analysis is virtually identical to the analyte. This co-elution and co-ionization allow for the correction of analyte loss at any stage of the analytical process, from extraction to detection.

The incorporation of stable heavy isotopes of elements like hydrogen (deuterium) into drug molecules has become a valuable tool, primarily as tracers for quantification during drug development. medchemexpress.com This strategy is based on the principle that the analyte and the internal standard will be affected proportionally by any variations in the procedure, thus maintaining a constant ratio between them. A study on total serum cholesterol determination using cholesterol-d7 (B27314) demonstrated a coefficient of variation of only 0.36% for a single measurement, highlighting the high precision achievable with this method. nih.gov

Mitigating Matrix Effects and Ion Suppression in Complex Biological Samples

Biological samples such as plasma, serum, and tissue homogenates are inherently complex, containing a multitude of components that can interfere with the analysis. waters.com These co-eluting matrix components can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of the results. waters.commedipharmsai.com

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most widely accepted method to compensate for these matrix effects. waters.commedipharmsai.comchromatographyonline.com Since the deuterated standard and the analyte experience the same degree of ion suppression or enhancement, the ratio of their signals remains unaffected, leading to an accurate quantification of the analyte. waters.comchromatographyonline.com While not always a perfect solution, as differential matrix effects can sometimes occur due to slight retention time differences, the use of deuterated standards like this compound is considered the gold standard for minimizing the impact of matrix effects in complex biological samples. myadlm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

Liquid chromatography-mass spectrometry (LC-MS) has become a predominant analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.comchromatographyonline.com In the context of oxysterol analysis, various LC-MS platforms are employed, each offering distinct advantages for either comprehensive profiling or targeted quantification.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UPLC-ESI-HRMS) for Oxysterol Profiling

Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes, providing significant advantages in speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC). medipharmsai.com When coupled with Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS), UPLC becomes a powerful tool for oxysterol profiling. ESI is a soft ionization technique that minimizes fragmentation, preserving the molecular ion, while HRMS provides highly accurate mass measurements, enabling the differentiation of compounds with very similar masses.

A study developing a UPLC-ESI-HRMS method for sterol and oxysterol quantification highlighted its application in a neuroinflammation rat model. researchgate.net This approach allows for the simultaneous detection and quantification of a wide range of oxysterols, providing a comprehensive snapshot of the oxysterol profile in a given sample. The high resolving power of UPLC is crucial for separating isomeric oxysterols, which often have very similar chemical properties. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Quantification

For the precise quantification of specific oxysterols, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.commdpi.com In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion to be detected. This high selectivity of MRM allows for sensitive and reliable quantification, even in complex matrices. mdpi.com

The use of this compound as an internal standard is critical in LC-MS/MS assays for targeted quantification. sigmaaldrich.com It allows for the accurate determination of the concentration of its non-deuterated counterpart by correcting for any variability during the analytical process. nih.gov The sensitivity of LC-MS/MS makes it particularly suitable for analyzing low-abundance oxysterols in biological samples. nih.gov

Optimization of Chromatographic Separation for Epoxycholestanol Isomers

The separation of epoxycholestanol isomers, such as 5alpha,6alpha-epoxycholestanol and 5beta,6beta-epoxycholestanol, presents a significant analytical challenge due to their structural similarity. nih.gov Effective chromatographic separation is essential for their individual quantification. The optimization of chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, is therefore a critical aspect of method development. mostwiedzy.plresearchgate.net

Several strategies can be employed to improve the separation of these isomers. The use of specialized chromatography columns, such as those with phenyl-hexyl stationary phases, can enhance selectivity for steroidal compounds. mdpi.com Additionally, derivatization of the oxysterols prior to analysis can improve their chromatographic behavior and detection sensitivity. researchgate.net For particularly challenging separations, multi-column systems or advanced techniques like micellar electrokinetic chromatography have been explored to achieve baseline resolution of isomers. nih.govunige.ch The development of methods that can effectively separate these isomers is crucial for accurately assessing their individual biological roles. mdpi.comrotachrom.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Empirical Formula | C₂₇H₃₉D₇O₂ |

| Molecular Weight | 409.70 |

| Purity | 99% (TLC) |

Source: Sigma-Aldrich sigmaaldrich.com

Table 2: Key Parameters in LC-MS/MS Method Validation

| Parameter | Description | Importance |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. mdpi.com | Ensures accurate quantification over a range of concentrations. |

| Sensitivity (LOD/LOQ) | The lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. mdpi.com | Determines the lower limit of reliable measurement. |

| Recovery | The efficiency of the extraction process, measured as the percentage of the analyte recovered from the sample matrix. mdpi.com | Indicates the effectiveness of the sample preparation method. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. mdpi.com | Reflects the reproducibility of the method. |

| Matrix Effect | The influence of co-eluting substances on the ionization of the analyte. mdpi.com | A significant matrix effect can lead to inaccurate results. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov | Ensures that the measured concentration reflects the true in vivo concentration. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols and oxysterols, valued for its high chromatographic resolution and sensitive detection capabilities. For the analysis of 5alpha,6alpha-Epoxycholestanol, GC-MS is often the method of choice, and the use of this compound as an internal standard is essential for accurate quantification. nist.gov

Strategies for Sample Derivatization to Enhance Volatility and Detection

To facilitate the analysis of oxysterols like 5alpha,6alpha-Epoxycholestanol by GC-MS, a derivatization step is necessary to increase their volatility and thermal stability. The most common and effective strategy is trimethylsilylation (TMS), which converts the hydroxyl groups into trimethylsilyl (B98337) ethers.

This process typically involves the use of silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS). The reaction is usually carried out by incubating the dried sample extract with the derivatizing agent in a suitable solvent, such as pyridine, at an elevated temperature, for instance, at 80°C for one hour. nist.gov The resulting TMS-derivatized oxysterols are more amenable to separation by gas chromatography and produce characteristic mass spectra. Automated derivatization protocols have also been developed to improve throughput and reproducibility.

A typical derivatization protocol for oxysterols, including 5alpha,6alpha-Epoxycholestanol, can be summarized as follows:

The dried lipid extract is reconstituted in a solvent like pyridine.

A silylating reagent, such as MSTFA with 1% TMCS, is added.

The mixture is heated (e.g., at 60-90°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

The derivatized sample is then ready for injection into the GC-MS system.

Quantitative Analysis of Sterols and Oxysterols via Selected Ion Monitoring (SIM)

For the quantitative analysis of low-abundance compounds like 5alpha,6alpha-Epoxycholestanol, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. This approach offers enhanced sensitivity and selectivity compared to full-scan mode by focusing on specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte and its deuterated internal standard.

In this isotope dilution mass spectrometry method, a known amount of this compound is added to the sample at the beginning of the extraction procedure. nist.gov The quantification is then based on the ratio of the peak areas of a characteristic ion from the endogenous analyte to that of the corresponding ion from the deuterated standard. This ratiometric measurement corrects for any loss of the analyte during sample processing and for variations in injection volume and instrument response.

The selection of appropriate ions for SIM is critical and is based on the mass spectra of the TMS-derivatized compounds. For the TMS derivative of non-deuterated 5alpha,6alpha-Epoxycholestanol (C30H54O2Si), the molecular weight is 474.83 g/mol . While the complete mass spectrum is available, specific diagnostic ions are chosen for SIM. For the TMS derivative of cholesterol, characteristic ions are well-documented. For the TMS derivative of 5alpha,6alpha-Epoxycholestanol, the mass spectrum shows several prominent peaks that can be used for monitoring.

While the exact m/z values used for the SIM of this compound are not consistently reported across publicly available literature, the principle involves selecting a high-mass fragment ion for both the analyte and the standard, with the ion for the d7-standard being 7 mass units higher than that of the non-deuterated analyte. This ensures that the two compounds are distinguished by the mass spectrometer while exhibiting similar chemical behavior.

Comprehensive Sample Preparation Protocols for Oxysterol Analysis

The accuracy of oxysterol quantification heavily relies on meticulous sample preparation to extract the analytes from complex biological matrices, remove interfering substances, and concentrate the sample for analysis.

Advanced Extraction Techniques from Diverse Biological Matrices (e.g., Plasma, Mitochondrial Fractions, Cultured Cells)

The extraction of 5alpha,6alpha-Epoxycholestanol and its deuterated standard from various biological samples requires robust protocols that ensure high recovery and minimize artifactual oxidation of cholesterol.

Plasma: A common method for extracting sterols from plasma involves liquid-liquid extraction. nih.gov Typically, a solvent mixture such as methanol:dichloromethane or hexane (B92381):isopropanol is used to disrupt lipoproteins and solubilize the lipids. nih.gov For instance, a procedure might involve adding deuterated standards to a small volume of plasma (e.g., 200 µL), followed by extraction with a methanol:dichloromethane mixture. nih.gov

Mitochondrial Fractions: For subcellular analysis, mitochondria are first isolated from cultured cells through mechanical disruption and differential centrifugation. The lipid extraction from the isolated mitochondria can then be performed using a biphasic solvent system of methanol, dichloromethane, and water. nih.gov Lysis buffers containing detergents like Triton X-100 and solvents like dimethyl sulfoxide (B87167) (DMSO) can improve the extraction efficiency from the cellular matrix. nih.govnih.gov

Cultured Cells: Similar to mitochondrial fractions, whole cultured cells are first harvested and then subjected to lipid extraction. nih.govnih.gov Sonication in a lysis buffer followed by solvent extraction is a common approach. nih.gov The use of antioxidants like butylated hydroxytoluene (BHT) during extraction is recommended to prevent auto-oxidation of cholesterol.

Solid-Phase Extraction (SPE) and Other Purification Strategies

Following the initial lipid extraction, solid-phase extraction (SPE) is a widely used technique to purify and concentrate oxysterols, including 5alpha,6alpha-Epoxycholestanol, while removing the much more abundant cholesterol and other interfering lipids.

Different types of SPE cartridges are employed, with C18 and polymeric hydrophilic-lipophilic balanced (HLB) phases being common choices. A typical SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.

Loading: The lipid extract, redissolved in an appropriate solvent, is loaded onto the cartridge.

Washing: The cartridge is washed with a solvent of low elution strength (e.g., a mixture of water and a small amount of organic solvent) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can remove cholesterol and other non-polar lipids.

Elution: The oxysterols, including 5alpha,6alpha-Epoxycholestanol, are eluted with a solvent of higher elution strength, such as ethyl acetate (B1210297) or a mixture of hexane and ethyl acetate.

The choice of solvents and their proportions is optimized to achieve the best separation of oxysterols from other lipid classes.

Hydrolysis Procedures for Total Oxysterol Quantification

Oxysterols in biological systems exist in both free and esterified forms. To measure the total concentration, a hydrolysis step is required to cleave the fatty acid esters from the oxysterols.

Alkaline Hydrolysis (Saponification): This traditional method involves incubating the lipid extract with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, at an elevated temperature. nih.gov This effectively hydrolyzes the ester bonds of both cholesteryl esters and oxysterol esters. However, the harsh conditions of alkaline hydrolysis can potentially lead to the degradation of certain oxysterols.

Enzymatic Hydrolysis: A milder alternative to alkaline hydrolysis is the use of the enzyme cholesterol esterase. chemicalbook.com This enzyme specifically catalyzes the hydrolysis of cholesteryl and oxysterol esters. Enzymatic hydrolysis is often performed in a buffered solution, sometimes in the presence of a surfactant like Triton X-100 to enhance the reaction efficiency. chemicalbook.com This method is generally preferred as it proceeds under gentler conditions, minimizing the risk of analyte degradation. chemicalbook.com

Applications of 5alpha,6alpha Epoxycholestanol D7 in Elucidating Sterol Metabolic Pathways

Tracing the Biotransformation of Cholesterol Epoxides

5alpha,6alpha-Epoxycholestanol-d7 is instrumental in delineating the metabolic transformations of cholesterol-5,6-epoxides (5,6-ECs), which exist as two primary diastereoisomers: 5,6α-EC and 5,6β-EC. nih.gov These epoxides are formed from cholesterol through various mechanisms, including the action of reactive oxygen species and cytochrome P450 enzymes. nih.gov The use of the deuterated standard allows for the precise tracking of the conversion of these epoxides into their downstream metabolites.

Investigations into Cholesterol-5,6-Epoxide Hydrolase (ChEH) Activity

Cholesterol-5,6-epoxide hydrolase (ChEH) is a key enzyme that catalyzes the hydration of both 5,6α-EC and 5,6β-EC. nih.govnih.govebi.ac.uk This enzymatic reaction converts the epoxide into cholestane-3β,5α,6β-triol. nih.govnih.govebi.ac.uk Studies utilizing isotopically labeled substrates like this compound are fundamental in characterizing the kinetics and stereoselectivity of ChEH. Research has shown that ChEH is located on the endoplasmic reticulum and that its activity can be inhibited by various compounds, including the anticancer drug tamoxifen. nih.govwikipedia.org The enzyme demonstrates activity towards both α and β epoxides. wikipedia.orgnih.gov In rat liver microsomes, both cholesterol epoxides were found to be efficiently converted by a microsomal hydrolase into the 3β,5α,6β-triol. nih.gov

Identification and Quantification of Downstream Metabolites: Cholestane-3beta,5alpha,6beta-triol and 6-oxo-cholestan-3beta,5alpha-diol

The primary product of ChEH-mediated hydration of 5,6-epoxycholesterol (B1239861) is cholestane-3β,5α,6β-triol. nih.govnih.govnih.gov This metabolite can be further oxidized to other products, such as oncosterone. nih.gov The use of this compound as an internal standard enables accurate quantification of these downstream metabolites via techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This allows researchers to measure the flux through this metabolic pathway under various physiological and pathological conditions. For instance, in bovine adrenal cortex, the biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol proceeds via the 5alpha,6alpha-epoxycholestan-3beta-ol intermediate. nih.gov

Dissection of Enzymatic and Non-Enzymatic Pathways in Oxysterol Formation

Cholesterol Epoxidation Mechanisms

Cholesterol-5,6-epoxides are major products of cholesterol autooxidation but can also be produced enzymatically. nih.gov For example, 5,6α-EC has been shown to be stereoselectively produced by a cytochrome P450 enzyme in the bovine adrenal cortex. nih.govnih.gov By using deuterated tracers, researchers can investigate the specific conditions and cellular compartments where enzymatic epoxidation occurs, separate from spontaneous oxidation.

Evaluation of Lipid Peroxidation Processes

Lipid peroxidation, a non-enzymatic process, is a significant source of cholesterol epoxides. nih.gov Studies have shown that both 5α,6α-epoxyphytosterols and 5α,6α-epoxycholesterol can induce oxidative stress. nih.gov In one study, rats exposed to these compounds showed increased levels of conjugated dienes, which are early markers of lipid peroxidation. nih.gov The use of this compound can help to quantify the extent of lipid peroxidation-derived cholesterol epoxides in biological samples, providing insights into the role of oxidative stress in various diseases. nih.gov

Studying Oxysterol Dynamics in Specific Biological Systems

The application of this compound is crucial for studying the dynamics of oxysterols in specific biological contexts, such as in different tissues or cell types, and under various experimental conditions. Given that oxysterol levels are typically very low compared to cholesterol, accurate measurement is challenging and susceptible to artifactual generation during sample handling. nih.gov Isotope dilution mass spectrometry, which uses standards like this compound, is the gold standard for overcoming these analytical challenges. This methodology has been applied to understand the differential metabolism of 5,6-ECs in breast cancer tissue compared to normal tissue, where it is metabolized into the tumor promoter oncosterone in cancer cells. nih.gov

Analysis of Sterol Metabolism in Organ-Specific Compartments (e.g., Liver, Skin, Brain, Heart Mitochondria)

This compound is instrumental in quantifying its endogenous analog in various tissues, revealing how its metabolism differs across organ-specific compartments. This allows researchers to build a detailed picture of cholesterol metabolism throughout the body.

Liver: The liver is a central hub for cholesterol metabolism. Cholesterol-5α,6α-epoxide is formed in the liver and other tissues through the enzymatic oxidation of cholesterol. medchemexpress.com It functions as a key intermediate in the biosynthesis of bile acids. medchemexpress.com The primary metabolic route for 5,6α-EC in the liver is its hydration by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol. nih.govnih.gov Quantitative studies using deuterated standards are essential to understand the rate of this conversion and how it is affected by various physiological or pathological states. Comparative studies have shown that the liver has a significantly higher capacity to metabolize 5alpha,6alpha-epoxide compared to other tissues like the skin. nih.gov

Skin: In the skin, cholesterol metabolism is influenced by external factors such as ultraviolet (UV) radiation. Studies on UV-irradiated mouse skin have shown that 5alpha,6alpha-epoxide forms in the epidermis and is distributed throughout all subcellular fractions. nih.gov The use of a deuterated internal standard allows for the precise measurement of these levels. Metabolic studies revealed that the skin also metabolizes 5alpha,6alpha-epoxide into cholestane-3β,5α,6β-triol via the cholesterol-5alpha,6alpha-epoxide hydrase enzyme, which is present in epidermal fractions. nih.gov

Brain: Oxysterols play a significant role in brain cholesterol homeostasis and have been linked to neurodegenerative diseases. biomol.com Notably, 5α,6α-epoxycholestanol has been used as an internal standard for the ultra-performance liquid chromatography–high-resolution mass spectrometry (UPLC-ESI-HRMS) analysis of sterols in the brains of mice. chemicalbook.com Furthermore, research has found increased levels of 5alpha,6alpha-epoxy Cholestanol in the post-mortem frontal and occipital cortex of patients with Alzheimer's disease, highlighting its potential involvement in the pathology of the disease. biomol.com

Heart Mitochondria: While direct studies on heart mitochondria are specific, the presence and metabolism of 5alpha,6alpha-epoxide in cardiovascular tissues have been noted. For instance, levels of the compound were found to be elevated in the aorta and mesenteric artery of rats following certain experimental procedures, indicating its role in vascular tissue metabolism. biomol.com Given the high metabolic rate and unique lipid composition of cardiac mitochondria, using this compound as an internal standard is a critical tool for investigating the specific pathways of sterol oxidation within the heart.

Interactive Data Table: Research Findings on 5alpha,6alpha-Epoxycholestanol Metabolism in Specific Organs

| Organ | Key Research Finding | Metabolic Process | Implication | Relevant Citation(s) |

| Liver | Possesses a very high capacity for metabolizing 5alpha,6alpha-epoxide. | Hydration by cholesterol-5,6-epoxide hydrolase (ChEH) to cholestane-3β,5α,6β-triol. | Central role in bile acid synthesis and systemic clearance of the epoxide. | medchemexpress.comnih.govnih.gov |

| Skin | The epoxide is formed in the epidermis upon UV irradiation. | Converted to cholestane-3β,5α,6β-triol by epidermal epoxide hydrase. | Potential role in the skin's response to UV light and related pathologies. | nih.gov |

| Brain | Used as an internal standard for quantifying brain sterols; elevated in Alzheimer's disease. | Local metabolism and accumulation. | Link to neurodegenerative disease pathology. | biomol.comchemicalbook.com |

| Cardiovascular Tissues | Increased levels found in rat aorta and mesenteric artery under certain conditions. | Localized sterol oxidation. | Potential involvement in vascular health and disease. | biomol.com |

Metabolic Flux Analysis in Cellular and Subcellular Studies

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Stable isotopes are the cornerstone of these studies. While carbon-13 (¹³C) labeled precursors are often used to trace the flow of atoms through a pathway, deuterated standards like this compound play a crucial, complementary role. They provide the highly accurate and precise quantification of specific metabolite pool sizes needed to construct and validate metabolic flux models. clearsynth.com

In cellular and subcellular studies, this compound enables researchers to measure the exact concentration of its endogenous counterpart under varying conditions or at different time points. This is particularly relevant in studies of cancer metabolism, where cholesterol pathways are often dysregulated. nih.gov For example, it has been discovered that 5,6-epoxycholesterols (5,6-ECs) are metabolized differently in breast cancer cells compared to normal breast tissue. nih.gov In cancerous tissue, 5,6-ECs are preferentially converted to the tumor-promoting metabolite oncosterone. nih.govnih.gov In contrast, normal tissue metabolizes them into the tumor-suppressive compound dendrogenin A (DDA). nih.gov

By using this compound as an internal standard, researchers can accurately quantify the amount of 5,6-EC present and, in combination with other techniques, determine the flux through these competing metabolic pathways. This allows for a detailed understanding of the metabolic "switch" that occurs during carcinogenesis and helps identify potential enzymatic targets for therapeutic intervention. nih.gov

Interactive Data Table: Application in Cellular Metabolic Studies

| Study Area | Application of this compound | Key Metabolic Insight | Potential Impact | Relevant Citation(s) |

| Cancer Oncometabolism | Precise quantification of the 5,6-epoxycholesterol pool in normal vs. cancer cells. | Revealed a metabolic switch where 5,6-EC is converted to oncosterone in breast cancer. | Identification of enzymes like ChEH as therapeutic targets to block tumor promotion. | nih.govnih.gov |

| Cellular Signaling | Accurate measurement of 5,6-EC levels in response to stimuli. | 5,6-EC is an endogenous ligand for the Liver X Receptor (LXR). | Elucidating the role of 5,6-EC in regulating gene expression related to lipid homeostasis. | biomol.comfocusbiomolecules.com |

| Subcellular Fractionation | Quantification of 5,6-EC in different organelles (e.g., mitochondria, microsomes). | Determination of the location of key metabolic enzymes like epoxide hydrase. | Understanding the compartmentalization of sterol metabolism within the cell. | nih.gov |

Integration of 5alpha,6alpha Epoxycholestanol D7 in Broader Sterol and Lipidomics Research

Development of Reference Standards for Quantitative Lipidomics

Quantitative lipidomics, particularly the analysis of sterols and their metabolites, relies heavily on mass spectrometry (MS) coupled with chromatographic separation, such as gas chromatography (GC) or liquid chromatography (LC). A major challenge in these analytical methods is the potential for sample loss during extraction and purification steps, as well as variability in ionization efficiency within the mass spectrometer. To correct for these potential errors, a technique known as isotope dilution mass spectrometry (ID-MS) is employed, which is considered the gold standard for the quantitative analysis of lipids, including sterols. nih.gov

This methodology involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the very beginning of the analytical workflow. These labeled compounds, often deuterated (containing deuterium (B1214612), ²H or D), are chemically identical to their endogenous, non-labeled counterparts but have a higher mass. 5alpha,6alpha-Epoxycholestanol-d7 is a prime example of such a reference standard. avantiresearch.com Because the deuterated standard and the native analyte behave identically during extraction, derivatization, and chromatography, any loss of the native analyte is mirrored by a proportional loss of the standard. By measuring the ratio of the native analyte to the known amount of the added deuterated standard in the mass spectrometer, the original concentration of the analyte in the sample can be calculated with high precision and accuracy. nih.gov

The development of such standards is a critical step in creating robust analytical methods. It requires complex chemical synthesis to introduce the deuterium atoms into the molecule without altering its fundamental structure. The final product must be of high purity to serve as a reliable calibrant. avantiresearch.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₉D₇O₂ |

| Formula Weight | 409.70 |

| Exact Mass | 409.394 |

| Physical Form | Powder |

| Purity | >99% |

Data sourced from Avanti Polar Lipids. avantiresearch.com

Contribution to the Accurate Quantification of Oxysterols in Diverse Research Contexts

The use of this compound as an internal standard is essential for the accurate measurement of its endogenous counterpart, 5alpha,6alpha-Epoxycholesterol, and related oxysterols in a wide variety of biological samples. Oxysterols are typically present in concentrations that are 10 to 1,000 times lower than cholesterol, making their detection and quantification inherently difficult. nih.gov Furthermore, the complex nature of biological matrices like plasma, cerebrospinal fluid, and tissues can interfere with the analysis. nih.govnih.gov

Research has demonstrated that significant material loss, ranging from 40% to 60%, can occur for certain epoxycholesterols during sample work-up and preparation for GC/MS analysis. nih.gov Without a proper internal standard, such losses would lead to a gross underestimation of the oxysterol's true concentration. The use of deuterated standards like this compound is described as an "absolute requirement for their accurate quantification". nih.gov

By enabling precise measurements, this deuterated standard has contributed to research in various contexts, including:

Metabolic Studies: Facilitating the study of cholesterol metabolism pathways. For instance, 5,6α-epoxycholesterol and its β-isomer are involved in the anticancer pharmacology of tamoxifen, and their accurate quantification is crucial for monitoring therapeutic activity. nih.gov

Biomarker Discovery: Aiding in the identification and validation of oxysterols as potential biomarkers for diseases. Accurate quantification is the first step in correlating the levels of specific oxysterols with disease states. nih.gov

Food Science: Used in the generation of calibration curves for quantifying phytosterols (B1254722) (plant-based sterols) in food samples. chemicalbook.com

The application of isotope dilution with standards like this compound allows researchers to confidently measure subtle but significant changes in oxysterol profiles across different physiological and pathological conditions.

Emerging Research Directions and Methodological Innovations

Advances in High-Throughput Oxysterol Quantification Methodologies

The accurate quantification of oxysterols is fundamental to understanding their biological roles, but it presents significant analytical challenges due to their low abundance and structural similarity to other sterols. nih.gov Recent years have seen a considerable shift from traditional methods to more sophisticated, high-throughput techniques, primarily driven by advances in mass spectrometry (MS). embopress.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a popular and powerful analytical method for oxysterol quantification. nih.gov This technique offers high sensitivity and selectivity, allowing for the targeted detection of specific sterol molecules. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS tracks the transition from a precursor ion to a product ion, a highly specific process that enables the quantification of oxysterols at levels as low as 5 picograms per microliter. nih.gov Optimized LC-MS/MS methods have been successfully applied to detect and quantify a range of oxysterols simultaneously in diverse biological samples, including plasma, liver, and brain tissue, demonstrating satisfactory linearity, precision, and recovery. nih.gov

To meet the demand for analyzing large sets of clinical samples, researchers are developing high-throughput methods that reduce analysis time without compromising data quality. upce.cznovartis.com One such innovation is the use of ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry. upce.cz UHPSFC can separate numerous nonpolar and polar lipid classes, including sterols, in a single analysis lasting only a few minutes. upce.cz This approach, validated for quantitative analysis using internal standards, is well-suited for the comprehensive lipidomic analysis of large sample cohorts in clinical research. upce.cz These technological advancements are crucial for moving beyond targeted analysis to broader, more complex screening studies that explore the entire lipidome. novartis.com

Table 1: Comparison of Modern Oxysterol Quantification Techniques

| Methodology | Key Advantages | Typical Application | Reference |

|---|---|---|---|

| LC-MS/MS | High sensitivity, high selectivity, targeted detection, established methods available. | Quantification of specific oxysterols in plasma, serum, and tissues. | nih.govnih.gov |

| UHPSFC-MS | High-throughput, rapid separation of multiple lipid classes, comprehensive analysis. | Large-scale lipidomic analysis of clinical and biological samples. | upce.cz |

| High-Throughput MS (e.g., DESI-MS, MALDI-TOF) | Extremely high speed (thousands of samples/hour), label-free detection, automation-friendly. | Screening large compound libraries, drug discovery, and direct bioassay analysis. | embopress.org |

Expanding the Application of Deuterated Epoxycholestanol Analogs in Multi-Omics Research

In the fields of metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids, accurate quantification is essential for generating biologically relevant data. rsc.org Stable isotope-labeled molecules, such as 5α,6α-Epoxycholestanol-d7, are considered the gold standard for absolute quantification. nih.gov These deuterated internal standards are ideal because they share nearly identical physicochemical properties with their non-labeled counterparts, meaning they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net

The primary application of deuterated analogs is as internal standards (IS). nih.gov By adding a known quantity of a compound like 5α,6α-Epoxycholestanol-d7 to a sample at the beginning of the analytical workflow, researchers can correct for variations that occur during sample preparation and analysis, such as lipid degradation or matrix effects. rsc.org This normalization process significantly improves the accuracy and precision of quantification, which is often hindered in comprehensive lipidomics studies by such unwanted variations. rsc.org While single deuterated standards are effective, recent developments include the use of mixtures of biologically generated ¹³C-labeled internal standards, which can offer even broader coverage of the lipidome and lead to a significant reduction in measurement variability. rsc.org

Beyond quantification, stable isotope labeling is a cornerstone of metabolic flux analysis. nih.govisotope.com In these studies, a labeled precursor is introduced into a biological system, and its metabolic fate is traced by detecting the label in downstream metabolites. nih.gov Using deuterium-labeled tracers like epoxycholestanol analogs allows researchers to investigate the dynamics of lipid metabolism, including biosynthesis, transport, and degradation pathways, providing a layer of information that absolute quantitative values alone cannot. nih.gov The use of high-resolution mass spectrometry can even enable multi-tracer studies, where different isotopes (e.g., ¹³C and ²H) are used simultaneously to track multiple pathways. nih.gov

Table 2: Applications of Deuterated Standards in Omics Research

| Application | Function of Deuterated Standard | Research Field | Reference |

|---|---|---|---|

| Absolute Quantification | Serves as an internal standard to correct for analytical variability and matrix effects. | Lipidomics, Metabolomics | rsc.orgnih.govresearchgate.net |

| Metabolic Flux Analysis | Acts as a tracer to determine the metabolic fate of precursors and map pathway dynamics. | Metabolomics, Systems Biology | nih.govisotope.com |

| Method Validation | Used to establish analytical figures of merit such as trueness, precision, and linearity. | Analytical Chemistry | nih.gov |

Interdisciplinary Approaches for Comprehensive Sterol Pathway Delineation

The biological pathways involving sterols and their oxidized metabolites are incredibly complex, intersecting with numerous cellular processes. Delineating these pathways requires a move beyond isolated research efforts toward integrated, interdisciplinary strategies. nih.gov Large-scale 'omics studies, which generate high-dimensional data from coordinated profiling of lipids (lipidomics), proteins (proteomics), and metabolites (metabolomics), are of particular interest as they allow for the elucidation of biological pathways that are often out of reach for other methods. researchgate.net

A comprehensive understanding of sterol metabolism necessitates combining expertise from analytical chemistry, molecular biology, and clinical research. nih.govcapes.gov.br For instance, identifying and quantifying sterols using advanced LC-MS techniques provides the foundational data. nih.gov This information is then contextualized by molecular biologists who investigate the function of key proteins and enzymes involved in sterol transport and metabolism, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for sterol absorption in the intestine. nih.govnih.gov

Furthermore, clinical and population research provides the ultimate context for these molecular findings. researchgate.netcapes.gov.br By linking data on circulating sterol levels with health outcomes, such as cardiovascular disease, researchers can assess the physiological relevance of specific metabolic pathways. nih.gov This integration of data from different scientific domains is essential to address major challenges in the field, such as understanding the interindividual variations in response to dietary sterols and personalizing lipid-lowering therapies. capes.gov.br Such collaborative efforts are crucial for translating fundamental discoveries in sterol biochemistry into meaningful clinical applications.

Q & A

Basic: How can 5alpha,6alpha-Epoxycholestanol-d7 be synthesized and characterized for research purposes?

Methodological Answer:

Synthesis typically involves isotopic labeling of cholesterol derivatives. For example, deuterium (d7) can be introduced via acid-catalyzed exchange or enzymatic methods targeting specific hydrogen positions. Post-synthesis, characterization requires:

- Nuclear Magnetic Resonance (NMR): Confirm deuterium incorporation at C5 and C6 via -NMR signal suppression and -NMR analysis.

- Mass Spectrometry (MS): Use high-resolution LC-MS to verify molecular weight (e.g., m/z 409.36 for CHDO) and isotopic purity (>98%) .

- Chromatographic Purity: Validate via HPLC with UV/ELSD detection, comparing retention times to non-deuterated analogs .

Basic: What experimental precautions are necessary when handling this compound?

Methodological Answer:

- Storage: Store at -20°C under inert gas (argon) to prevent oxidation.

- Handling: Use gloveboxes or fume hoods to minimize exposure to light and moisture, which can degrade the epoxide group.

- Safety: Refer to SDS guidelines for similar sterol epoxides (e.g., skin/eye irritation risks, mutagenicity potential) and implement PPE (gloves, lab coats) .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across cell models?

Methodological Answer:

- Assay Standardization: Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO vs. ethanol) to isolate compound-specific effects.

- Metabolic Stability Testing: Use LC-MS to quantify deuterium retention under experimental conditions, as isotopic loss may alter bioactivity .

- Pathway Profiling: Pair RNA-seq with pharmacological inhibitors (e.g., 5α-reductase inhibitors) to identify off-target interactions or species-dependent enzyme kinetics .

Advanced: What strategies optimize isotopic labeling efficiency in this compound for tracer studies?

Methodological Answer:

- Deuterium Source: Compare HO/DO exchange vs. deuterated precursors (e.g., cholesterol-d7) to maximize isotopic enrichment.

- Catalytic Optimization: Test acidic (e.g., DCl/DSO) or enzymatic (e.g., deuterase) conditions, monitoring reaction kinetics via -NMR .

- Purification: Use preparative HPLC with deuterated solvents to minimize isotopic dilution during isolation .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Employ a stable isotope-labeled internal standard (e.g., -analog) to correct for matrix effects. Use MRM transitions targeting m/z 409 → 369 (characteristic epoxide fragmentation) .

- Sample Preparation: Solid-phase extraction (C18 columns) with lipid removal steps (e.g., hexane washing) to enhance sensitivity .

Advanced: How does this compound interact with lipid rafts in membrane studies?

Methodological Answer:

- Fluorescence Quenching: Incorporate deuterium-sensitive probes (e.g., Laurdan) to monitor membrane rigidity changes via generalized polarization (GP) shifts.

- Molecular Dynamics (MD) Simulations: Compare deuterated vs. non-deuterated analogs to assess isotopic effects on cholesterol packing density .

- Isotopic Contrast in SANS/SAXS: Use small-angle neutron/X-ray scattering to resolve deuterium localization in lipid bilayers .

Advanced: How can researchers validate the absence of metabolic interconversion of this compound in vivo?

Methodological Answer:

- Isotopomer Analysis: Administer the compound in animal models and analyze liver/tissue extracts via UPLC-HRMS to detect deuterium loss or conversion to cholestane-diols.

- Enzyme Inhibition Studies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to block epoxide hydrolase activity and track metabolite profiles .

Basic: What are the critical parameters for ensuring reproducibility in this compound studies?

Methodological Answer:

- Batch Consistency: Require certificates of analysis (CoA) from suppliers detailing isotopic purity, residual solvents, and sterol oxidation products.

- Interlab Calibration: Share reference standards across collaborating labs and cross-validate LC-MS/MS protocols using harmonized SOPs .

Advanced: What computational tools predict the stability and reactivity of this compound in oxidative environments?

Methodological Answer:

- DFT Calculations: Model epoxide ring-opening energetics under varying pH and ROS (reactive oxygen species) conditions using Gaussian or ORCA software.

- QSPR Models: Train quantitative structure-property relationship models on deuterated sterol datasets to forecast degradation pathways .

Advanced: How to address conflicting data on the mutagenic potential of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.